molecular formula C17H16Cl2FN3O4S B2496606 2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034404-16-3

2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide

Cat. No.: B2496606
CAS No.: 2034404-16-3
M. Wt: 448.29
InChI Key: FTJNGLTVTVZLGM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C17H16Cl2FN3O4S and its molecular weight is 448.29. The purity is usually 95%.
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Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide , often referred to in literature as a novel derivative with potential therapeutic applications, has garnered attention for its biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • A dichlorophenoxy moiety which is known for its herbicidal properties.
  • A fluoro-substituted benzo[d]thiadiazole ring that may contribute to its biological activity.
  • The propanamide functional group which can influence its pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of benzo[d]thiadiazole possess activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The specific compound may demonstrate similar or enhanced efficacy due to its unique substituents.

Anticancer Potential

Recent studies have explored the anticancer potential of such compounds:

  • Cell line assays have demonstrated that derivatives can induce apoptosis in cancer cells. For example, compounds with similar structural features have been shown to inhibit cell proliferation in breast and lung cancer cell lines.
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented:

  • In animal models, derivatives have been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways related to cancer progression.
  • Modulation of Gene Expression : There is evidence that these compounds can affect the expression levels of genes involved in apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Multiple case studies highlight the biological relevance of this compound:

  • A study published in Journal of Medicinal Chemistry evaluated a series of benzo[d]thiadiazole derivatives and found that modifications at the 6-position significantly affected their anticancer activity.
  • Another investigation focused on the anti-inflammatory properties of similar structures demonstrated a marked reduction in paw edema in rat models when treated with benzo[d]thiadiazole derivatives.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FN3O4S/c1-9(27-16-5-4-10(18)6-11(16)19)17(24)21-13-8-15-14(7-12(13)20)22(2)28(25,26)23(15)3/h4-9H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJNGLTVTVZLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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